molecular formula C7H13NO4 B190723 Calystegine B1 CAS No. 127414-86-2

Calystegine B1

Cat. No.: B190723
CAS No.: 127414-86-2
M. Wt: 175.18 g/mol
InChI Key: BQFFLYRIKODYEN-CXNFULCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Calystegine B1 is a polyhydroxylated nortropane alkaloid . Its primary targets are glycosidases , enzymes that hydrolyze glycosidic bonds in complex sugars . By inhibiting these enzymes, this compound can block carbohydrate metabolism .

Mode of Action

This compound interacts with its targets, the glycosidases, by binding to their active sites and preventing them from catalyzing the breakdown of complex carbohydrates . This inhibition leads to a disruption in carbohydrate metabolism, which can have significant effects on cellular function .

Biochemical Pathways

The inhibition of glycosidases by this compound affects several biochemical pathways. One of the most significant is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and metabolism . This compound has been shown to promote this pathway, thereby enhancing the metabolic activity of cells under hyperglycemic conditions .

Pharmacokinetics

It’s known that the compound’s bioavailability and pharmacokinetic profile can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to significantly diminish oxidative stress, mitochondrial dynamics failure, and endoplasmic reticulum (ER) stress, while improving the endogenous cellular antioxidant defenses . Furthermore, it efficiently prevents the hyperglycemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action has been studied in an experimental model of hyperglycemia, a condition that can significantly affect its efficacy . Moreover, the compound’s stability can be affected by factors such as pH, temperature, and the presence of other compounds .

Chemical Reactions Analysis

Calystegine B1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the nortropane skeleton.

    Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxyl groups and the nortropane skeleton .

Biological Activity

Calystegine B1 is a nortropane alkaloid primarily found in various plant species, including those in the Convolvulaceae and Solanaceae families. This compound has garnered interest due to its biological activities, particularly its potential therapeutic effects and implications in metabolic processes. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its polyhydroxylated structure, which contributes to its solubility and biological interactions. The compound's structure allows it to interact with various enzymes, particularly glycosidases, which are crucial in carbohydrate metabolism.

1. Enzyme Inhibition

This compound exhibits potent inhibitory effects on several glycosidases, including:

  • Beta-glucosidase : Competitive inhibition was noted with Ki values of 150 µM for bovine, 10 µM for human, and 1.9 µM for rat beta-glucosidase activities .
  • Alpha-galactosidase : It also inhibits alpha-galactosidase activity significantly, indicating potential implications for carbohydrate digestion and absorption .

These inhibitory effects suggest that this compound may play a role in managing conditions related to carbohydrate metabolism, such as diabetes.

2. Cell Viability and Apoptosis Prevention

Research has demonstrated that this compound can enhance cell viability and reduce apoptosis in human adipose-derived stem cells (HuASCs) under hyperglycemic conditions. In a study investigating hyperglycemia-induced oxidative stress:

  • Cell Survival : Treatment with this compound significantly improved HuASC survival rates by mitigating oxidative stress and enhancing mitochondrial dynamics .
  • Molecular Pathways : The compound was shown to restore the PI3K/AKT/mTOR signaling pathway, crucial for cellular metabolism and growth .

3. Modulation of Autophagy

This compound acts as a pharmacological chaperone that promotes autophagy—a process vital for cellular homeostasis. This modulation helps maintain cellular integrity under stress conditions, enhancing overall cell survival .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Equine Metabolic Syndrome (EMS) : In horses suffering from EMS, this compound treatment improved adipose-derived stromal cell survival by reducing apoptosis and enhancing insulin sensitivity .
  • Human Stem Cells : In vitro studies on HuASCs showed that this compound treatment led to a significant reduction in inflammatory responses associated with hyperglycemia .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study FocusKey Findings
Enzyme InhibitionPotent inhibitor of beta-glucosidase (Ki values: 150 µM - bovine; 10 µM - human)
Cell ViabilityEnhanced survival in HuASCs under hyperglycemic conditions; reduced apoptosis
Autophagy ModulationPromotes autophagy, aiding in cellular homeostasis
Hyperglycemia EffectsMitigates oxidative stress; restores PI3K/AKT/mTOR signaling pathway

Properties

IUPAC Name

(1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFFLYRIKODYEN-CXNFULCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(N2)(C(C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925887
Record name 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127414-86-2
Record name Calystegine B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127414-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calystegine B1
Reactant of Route 2
Calystegine B1
Reactant of Route 3
Calystegine B1
Reactant of Route 4
Calystegine B1
Reactant of Route 5
Calystegine B1
Reactant of Route 6
Calystegine B1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.